Asulam

概要

説明

アズラムは、メイ&ベイカー社が開発した除草剤であり、主にシダ植物やドクダミの防除に用いられます . アズラムは、抗ウイルス剤としても使用されます .

製法

アズラムの合成には、いくつかの工程が含まれます。 改良された方法の一つには、以下の工程が含まれます :

- メタノールとナトリウムメトキシド溶液を反応容器に入れ、撹拌して混合溶液を得ます。

- 混合溶液にスルファニルアミドを固体として添加し、50〜80℃に加熱して2〜9時間反応させます。

- 反応溶液に炭酸ジメチルを添加し、温度を50〜80℃に維持して2〜20時間反応させます。

- 副生成物の生成を抑制する試薬を添加し、溶液を撹拌して25〜30℃でさらに2〜4時間反応させます。

- 反応溶液を常圧で蒸留してメタノールを回収し、pHを2〜8に調整してアズラムを固体として分離します。

準備方法

The synthesis of asulam involves several steps. One improved process includes the following steps :

- Sodium methoxide solution and methanol are placed into a reaction container and stirred to obtain a mixed solution.

- Sulfanilamide solid is added to the mixed solution, which is then heated to between 50 and 80°C and reacted for 2 to 9 hours.

- Dimethyl carbonate is added to the reaction solution, maintaining the temperature between 50 and 80°C, and reacted for 2 to 20 hours.

- A reagent is added to inhibit byproduct generation, and the solution is stirred and reacted for another 2 to 4 hours at 25 to 30°C.

- The reaction solution is distilled under normal pressure to reclaim the methanol, and the pH value is adjusted to between 2 and 8 to separate out this compound solid.

化学反応の分析

アズラムは、以下の化学反応を起こします。

酸化と還元: アズラムは特定の条件下で酸化または還元を受ける可能性がありますが、詳細な反応経路は十分に解明されていません。

科学研究への応用

アズラムは、幅広い科学研究に用いられています。

科学的研究の応用

Agricultural Applications

Weed Control

Asulam is predominantly utilized in agriculture for the control of specific broadleaf weeds and grasses. It is particularly effective in crops such as spinach, tulips, hyacinths, and lilies. The European Food Safety Authority (EFSA) has evaluated its use and established maximum residue levels (MRLs) to ensure safety in food products. The herbicide's effectiveness in managing weed populations that threaten crop health has been documented in various studies .

Case Study: Spinach Cultivation

In a study evaluating this compound's efficacy on spinach, it was found that this compound significantly reduced weed competition, leading to improved crop yields. The study highlighted the herbicide's role in integrated pest management strategies, demonstrating its necessity where alternative methods were ineffective .

Environmental Applications

Water Treatment

this compound has been investigated for its removal efficiency in water treatment processes, particularly concerning its interaction with natural organic matter (NOM). A study conducted in Uppsala, Sweden, demonstrated that nanofiltration systems could effectively remove this compound from water sources, achieving over 98% removal efficiency under specific conditions . This application is critical for ensuring safe drinking water and mitigating the environmental impact of agricultural runoff.

Case Study: PFAS Removal

In conjunction with its herbicidal properties, this compound's removal during water treatment processes has been studied alongside per- and polyfluoroalkyl substances (PFAS). The findings indicated that while this compound can be effectively filtered out using advanced techniques like nanofiltration, the economic implications of such treatments must be considered .

Toxicological Assessments

Human Health Risk Evaluations

The toxicological profile of this compound has been extensively studied to assess its safety for human health. Research indicates that while this compound is classified as a possible human carcinogen (Group C), the risk assessment suggests that exposure levels from agricultural use are negligible under regulated conditions . Developmental toxicity studies have shown maternal effects at high doses but no significant neurotoxic effects were observed across various studies .

Case Study: Two-Generation Reproduction Study

A comprehensive two-generation reproduction study on rats indicated that this compound exposure resulted in decreased live births at higher doses (LOAEL at 250 mg/kg/day). However, no adverse effects were noted at lower doses (NOAEL at 50 mg/kg/day), suggesting a need for careful dosage regulation when applying this herbicide in agricultural practices .

Regulatory Considerations

This compound's registration and usage are subject to stringent regulatory frameworks. The EFSA peer review process ensures that all data regarding its application, toxicity, and environmental impact are thoroughly evaluated. Recent updates have focused on endocrine-disrupting properties and potential risks associated with its use .

Summary Table of this compound Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Agriculture | Weed control in spinach and flowers | Effective against broadleaf weeds; improves yields |

| Environmental Management | Water treatment | Up to 98% removal efficiency via nanofiltration |

| Toxicology | Human health risk assessment | Possible carcinogen; negligible risk at regulated levels |

| Regulatory Oversight | EFSA evaluations | Ongoing assessments for safety and efficacy |

作用機序

類似化合物との比較

アズラムは、除草剤と抗ウイルス剤の両方の役割を持つ点でユニークです。類似した化合物には、以下のようなものがあります。

スルホンアミド系抗生物質: スルホンアミド系抗生物質と化学的に類似しており、DHPSを阻害するという同様の作用機序を持っています.

グリホサート: 広域雑草防除に用いられるもう一つの除草剤ですが、5-エノールピルビルシキミ酸-3-リン酸シンターゼ(EPSPS)酵素を阻害する、異なる作用機序を持っています.

アズラムは、DHPSの特異的な阻害作用とワラビのような侵略的な種の防除における効果により、農業と環境管理の両方で貴重なツールとなっています。

生物活性

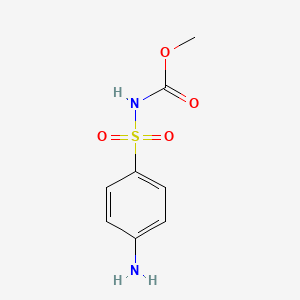

Asulam is a systemic herbicide primarily used for the control of specific weeds in various agricultural settings. Its chemical structure and biological activity have been the subject of extensive research, particularly regarding its toxicological effects, mode of action, and environmental impact. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, toxicological data, and case studies that illustrate its effects.

This compound (chemical name: N-(4-aminophenyl) sulfonyl-N-methylurea) acts primarily as a herbicide by inhibiting photosynthesis in target plants. It is absorbed through the leaves and roots, leading to systemic action that disrupts the growth processes of susceptible weeds. The exact mode of action remains unclear; however, it is hypothesized to interfere with chlorophyll synthesis and other metabolic pathways essential for plant growth.

Pharmacokinetics

In toxicokinetic studies, this compound has been shown to be extensively and rapidly absorbed , with oral absorption exceeding 80% in animal models. The elimination half-life varies depending on the route of administration and species studied. Notably, this compound does not accumulate significantly in tissues, which is beneficial for minimizing long-term exposure risks.

Toxicological Profile

The toxicological profile of this compound has been evaluated through various studies:

- Acute Toxicity : this compound exhibits low acute toxicity when administered orally, dermally, or via inhalation. The LD50 values indicate that it poses a low risk to mammals at typical exposure levels .

- Chronic Toxicity : Long-term exposure studies have identified target organs including the thyroid gland, kidneys, and adrenal glands in rats. The NOAEL (No Observed Adverse Effect Level) for chronic exposure was determined to be 36 mg/kg body weight per day based on a two-year rat study .

- Genotoxicity : Studies have produced mixed results regarding genotoxic potential. While some tests yielded ambiguous results, others indicated no significant genotoxic effects under standard testing conditions .

Environmental Impact

This compound's environmental impact has been assessed concerning its use in agricultural practices:

- Ecotoxicity : Evaluations suggest that this compound poses a low risk to biological methods of sewage treatment and does not significantly affect non-target organisms in aquatic environments .

- Residue Monitoring : Data gaps exist regarding residue levels in plants post-application, necessitating further studies to ensure compliance with safety standards .

Case Studies

Several case studies illustrate the effects and efficacy of this compound in real-world applications:

- Weed Control Efficacy : A field study demonstrated that this compound effectively controlled target weed species such as Rumex spp. and Echinochloa spp. at concentrations recommended for agricultural use. The herbicide showed over 90% efficacy when applied correctly during the growing season .

- Thyroid Toxicity in Dogs : Research involving canine subjects highlighted thyroid toxicity as a significant concern, with observed effects leading to discussions about potential endocrine-disrupting properties. The NOAEL for thyroid toxicity was established at 100 mg/kg body weight per day .

- Developmental Studies : In developmental toxicity assessments, no teratogenic effects were observed in offspring; however, reduced litter sizes were noted under specific exposure conditions. This underscores the importance of evaluating reproductive outcomes in toxicological assessments .

Summary Table of Key Findings

| Parameter | Value/Description |

|---|---|

| Chemical Structure | N-(4-aminophenyl) sulfonyl-N-methylurea |

| Oral Absorption | >80% |

| Acute Toxicity (LD50) | Low (exact values vary by route) |

| Chronic NOAEL | 36 mg/kg body weight/day (rat study) |

| Genotoxicity | Generally negative; ambiguous results in some tests |

| Thyroid NOAEL | 100 mg/kg body weight/day (dog study) |

| Environmental Risk | Low risk to non-target organisms |

特性

IUPAC Name |

methyl N-(4-aminophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPYEHKOIGNJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14089-43-1 (potassium salt), 2302-17-2 (mono-hydrochloride salt) | |

| Record name | Asulam [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023890 | |

| Record name | Asulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Asulam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5.0X10+3 mg/L at 22 °C, In water, 5 g/L, Solubility: water, 0.5%, Stable in boiling water over 6 hours, For more Solubility (Complete) data for Asulam (7 total), please visit the HSDB record page. | |

| Record name | Asulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000144 [mmHg] | |

| Record name | Asulam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

3337-71-1 | |

| Record name | Asulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asulam [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asulam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl sulfanilylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y5ASM7P5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144.2 °C, MP: 143-144 °C (decomposes) | |

| Record name | Asulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。